5-[(4-acetylphenoxy)methyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-acetylphenoxy)methyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of oxazole, thiazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-acetylphenoxy)methyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling with the phenoxy group. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[(4-acetylphenoxy)methyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(4-acetylphenoxy)methyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-acetylphenoxy)methyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methoxyphenoxy)methyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
- 5-[(4-chlorophenoxy)methyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Uniqueness
5-[(4-acetylphenoxy)methyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[(4-acetylphenoxy)methyl]-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)20-22-15(11-28-20)9-21-19(25)18-8-17(27-23-18)10-26-16-6-4-14(5-7-16)13(3)24/h4-8,11-12H,9-10H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLZYOQIXBORQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC(=O)C2=NOC(=C2)COC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.